molecular formula C11H21BO2 B1421300 (4-Pentylcyclohex-1-en-1-yl)boronic acid CAS No. 1072946-31-6

(4-Pentylcyclohex-1-en-1-yl)boronic acid

Cat. No. B1421300
CAS RN: 1072946-31-6
M. Wt: 196.1 g/mol
InChI Key: FNIVZIHUKLFDQI-UHFFFAOYSA-N
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Description

“(4-Pentylcyclohex-1-en-1-yl)boronic acid” is a boronic acid derivative . It has the molecular formula C11H21BO2 and a molecular weight of 196.09 . It is used for research and development purposes .

Scientific Research Applications

Self-Healing Polymers and Hydrogels

4-Pentylcyclohex-1-enylboronic acid: plays a crucial role in the development of self-healing materials. The boronic ester bonds formed with diols enable polymers and hydrogels to autonomously repair damages, restoring their mechanical properties. This has significant implications for prolonging the lifespan of materials and reducing environmental waste .

Drug Delivery Systems

In the realm of drug delivery, 4-Pentylcyclohex-1-enylboronic acid is utilized to create stimuli-responsive materials. These materials can precisely control drug release in response to specific stimuli such as pH, glucose levels, or temperature, enhancing the efficacy and safety of treatments .

Medical Adhesion

The compound’s ability to form dynamic covalent bonds is leveraged in medical adhesives. These adhesives exhibit self-healing properties and can respond to biological signals, making them suitable for use in bioimplants and healthcare monitoring devices .

Bioimplants

Boronic ester-based polymers, incorporating 4-Pentylcyclohex-1-enylboronic acid , are used in bioimplants due to their biocompatibility and responsiveness to biological changes. This responsiveness is critical for implants that interact with bodily functions and adapt to physiological changes .

Healthcare Monitoring

In healthcare monitoring, 4-Pentylcyclohex-1-enylboronic acid contributes to the development of sensors that can detect and monitor various health indicators, such as glucose levels, by exploiting its selective binding properties .

Sensing Technologies

The compound’s interaction with diols and Lewis bases enables its use in sensing technologies. It serves as a building block for sensors that can detect a wide range of analytes, including glucose, fluoride, and cyanide ions, with high specificity and sensitivity .

Biological Labelling

4-Pentylcyclohex-1-enylboronic acid: is employed in biological labelling due to its selective binding to diols. This property allows for the labelling of proteins, cells, and other biological entities, facilitating the study of biological processes and the development of diagnostic tools .

Protein Manipulation and Modification

The boronic acid moiety is instrumental in protein manipulation and modification. It enables the covalent reversible binding to amino acids, which is utilized in enzyme inhibitors, ligands, and carriers for glycans and RNA, among other applications .

Safety and Hazards

“(4-Pentylcyclohex-1-en-1-yl)boronic acid” should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

Boronic acids, including “(4-Pentylcyclohex-1-en-1-yl)boronic acid”, have gained significant attention in the scientific community. They have shown promise in various applications, including as sensors and delivery systems . Extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(4-pentylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h8,10,13-14H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIVZIHUKLFDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674488
Record name (4-Pentylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072946-31-6
Record name (4-Pentylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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